Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate
Description
Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate (CAS: 1513304-93-2, molecular formula: C₁₀H₁₆N₄O₂, molecular weight: 224.26 g/mol) is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 3-position with a piperidin-4-yl group and at the 5-position with an ethyl ester . The ester group enhances lipophilicity, which may influence bioavailability and metabolic stability.
Properties
Molecular Formula |
C10H16N4O2 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
ethyl 5-piperidin-4-yl-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C10H16N4O2/c1-2-16-10(15)9-12-8(13-14-9)7-3-5-11-6-4-7/h7,11H,2-6H2,1H3,(H,12,13,14) |
InChI Key |
OBOOCNHKHCINCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
This method involves the cyclocondensation of an acylhydrazine with a nitrile under acidic or thermal conditions. For Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate, the synthesis could proceed via:
- Piperidin-4-carbonitrile reacting with ethyl hydrazinecarboxylate in the presence of HCl.
- Cyclization to form the triazole ring, driven by the elimination of ammonia.
The reaction is typically conducted in ethanol or DMF at 80–100°C for 12–24 hours.
Optimization and Yield
- Catalyst : Lewis acids like ZnCl₂ improve reaction efficiency (yield: ~60–70%).
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nitrile reactivity.
- Side reactions : Competing formation of 1,3,4-oxadiazoles may occur if oxidizing agents are present.
Table 1: Representative Conditions for Cyclocondensation
| Starting Material | Reagent/Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidin-4-carbonitrile | Ethyl hydrazinecarboxylate, HCl | 80 | 18 | 65 |
| Piperidin-4-carbonitrile | ZnCl₂, DMF | 100 | 12 | 72 |
Multicomponent Reactions (MCRs)
Ugi-azide Reaction
The Ugi-azide reaction, which combines an amine, carbonyl compound, hydrazide, and isonitrile, offers a one-pot route to 1,2,4-triazoles. Adapting this for the target compound:
- Piperidin-4-amine reacts with ethyl glyoxylate (carbonyl source), hydrazine , and tert-butyl isonitrile .
- Cyclization forms the triazole core with concurrent introduction of the ester group.
Advantages : High atom economy and reduced purification steps.
Limitations : Requires strict stoichiometric control to avoid oligomerization.
Post-Functionalization of Pre-Formed Triazoles
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling could introduce the piperidine moiety to a halogenated triazole precursor:
- 5-Ethoxycarbonyl-1H-1,2,4-triazol-3-yl bromide reacts with piperidin-4-ylboronic acid .
- Catalyzed by Pd(PPh₃)₄ in a mixture of THF and aqueous Na₂CO₃.
Table 2: Coupling Reaction Parameters
| Boronic Acid | Catalyst | Base | Yield (%) |
|---|---|---|---|
| Piperidin-4-ylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | 58 |
| Piperidin-4-ylboronic acid | PdCl₂(dppf) | K₃PO₄ | 63 |
Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields:
Solvent-Free Mechanochemistry
Grinding piperidin-4-carboxamide with ethyl hydrazinecarboxylate in a ball mill:
- Advantages : Eliminates solvent waste.
- Challenge : Scalability and heat management.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 3.15–3.30 (m, 4H, piperidine-H), 4.32 (q, 2H, OCH₂), 8.05 (s, 1H, triazole-H).
- IR (KBr) : 1715 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).
Industrial-Scale Production Challenges
Cost-Efficiency
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate and analogous compounds:
Key Structural and Functional Insights
Substituent Effects on Physicochemical Properties Piperidin-4-yl vs. Pyridinyl: The saturated piperidine ring in the target compound increases conformational flexibility compared to aromatic pyridine derivatives (e.g., pyridin-2-yl or pyridin-4-yl). This flexibility may enhance binding to dynamic biological targets like enzymes or receptors . Aromatic vs. Non-Aromatic Substituents: Pyridine and phenyl derivatives (e.g., 4-methoxyphenyl) exhibit planar geometries, favoring π-π stacking interactions. In contrast, the piperidine group may engage in hydrophobic or hydrogen-bonding interactions via its nitrogen atom .
Functional Group Variations Ester vs. Thione: The ester group in the target compound is susceptible to hydrolysis, whereas the thione group in 4-Ethyl-3-(3-pyridyl)-1H-1,2,4-triazole-5(4H)-thione offers greater metabolic stability and sulfur-mediated interactions (e.g., metal coordination) . Amino Substitution: Ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate’s amino group increases water solubility and provides a site for further chemical modification, such as acylation or sulfonation .
Synthetic Challenges
- Cyclization attempts for Ethyl 3-(2,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate failed due to decarboxylation, highlighting the sensitivity of triazole-ester derivatives to reaction conditions . The target compound’s piperidine substituent may mitigate such issues due to its stability under standard synthetic protocols.
Crystallographic and Intermolecular Interactions
- Pyridine-containing analogs (e.g., Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate) exhibit hydrogen-bonding networks in crystal structures, influencing solubility and melting points . Piperidine’s saturated ring may alter packing efficiency and intermolecular interactions, though specific data are lacking in the evidence.
Q & A
Q. What are the standard synthetic routes for Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate?
The synthesis typically involves cyclocondensation reactions. For example, ethyl 2-cyano-3-ethoxyacrylate can react with hydrazine derivatives in alcoholic media under reflux (6–12 hours), followed by filtration and recrystallization for purification. Multi-step protocols may incorporate piperidine ring functionalization via nucleophilic substitution or coupling reactions. Reaction optimization often requires controlled pH, inert atmospheres, and catalysts like triethylamine .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : To confirm proton environments (e.g., δH = 8.81 ppm for pyridyl protons in related triazoles) .
- LC-MS : For molecular ion verification (e.g., m/z 218 [M+H]⁺ in analogous structures) .
- Elemental analysis : To validate purity and stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Q. How is X-ray crystallography applied to determine its molecular structure?
Single-crystal X-ray diffraction using software like SHELXL refines bond lengths and angles. For example, triazole-piperidine derivatives show mean C–C bond lengths of 1.49 Å, with torsional angles confirming ring planarity. ORTEP-3 aids in visualizing thermal ellipsoids and hydrogen-bonding networks .
Advanced Research Questions
Q. What strategies resolve low yields in triazole-piperidine coupling reactions?
Yield optimization may involve:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Catalyst screening : Pd(PPh₃)₄ improves cross-coupling reactions for aryl substitutions .
- Temperature control : Reflux at 80–100°C minimizes side-product formation in cyclization steps .
Q. How do substituents on the triazole ring affect biological activity?
Structure-activity relationship (SAR) studies of analogs reveal:
- Electron-withdrawing groups (e.g., -CF₃) : Increase lipophilicity and membrane permeability, enhancing phosphodiesterase inhibition .
- Methoxy substitutions : Alter π-π stacking interactions with enzyme active sites, as seen in antiproliferative assays .
- Piperidine N-alkylation : Modulates solubility and bioavailability by reducing basicity .
Q. What computational methods predict interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to receptors like kinases or GPCRs. For example, triazole-piperidine scaffolds show high docking scores (−9.2 kcal/mol) with the ATP-binding pocket of tyrosine kinases due to H-bonding with backbone amides .
Q. How are contradictory data in spectroscopic analysis addressed?
Discrepancies in NMR or LC-MS data require:
- Isotopic labeling : To trace unexpected peaks (e.g., deuterated solvents for exchangeable protons).
- High-resolution MS : To distinguish isobaric impurities (e.g., m/z 234.05 vs. 234.12).
- 2D NMR (COSY, HSQC) : To resolve overlapping signals in complex mixtures .
Methodological Notes
- Synthetic Challenges : Piperidine ring conformation (chair vs. boat) impacts reactivity; axial substituents may sterically hinder coupling reactions .
- Crystallization Tips : Slow evaporation from ethanol/water (7:3) yields diffraction-quality crystals. Twinning issues in low-symmetry space groups (e.g., P2₁/c) require SHELXD for structure solution .
- Bioactivity Assays : Use HEK-293 or HeLa cell lines for cytotoxicity screening, with IC₅₀ values normalized to positive controls (e.g., doxorubicin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
